4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 4-aroyl-3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone ring substituted with a 4-chlorobenzoyl group at position 4, a furan-2-yl moiety at position 5, and a 3-(morpholin-4-yl)propyl chain at position 1.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c23-16-6-4-15(5-7-16)20(26)18-19(17-3-1-12-30-17)25(22(28)21(18)27)9-2-8-24-10-13-29-14-11-24/h1,3-7,12,19,26H,2,8-11,13-14H2/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUWNVITJIDRND-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorobenzoyl and furan groups through acylation and cyclization reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Their Impact
The table below compares key substituents and their effects on physicochemical properties:
*Calculated based on molecular formula.
Key Observations:
Crystallographic and Conformational Analysis
- Isostructural Analogues: Compounds 4 and 5 in exhibit isostructural packing with triclinic symmetry, where halogen substitutions (Cl vs. F) minimally perturb molecular conformation but alter crystal packing. This suggests that the target compound’s 4-chlorobenzoyl group may similarly influence solid-state interactions .
- Planarity: Most analogues (e.g., ) adopt near-planar conformations except for substituents like perpendicular fluorophenyl groups, as seen in . The target compound’s furan-2-yl group is expected to enhance planarity, favoring intermolecular interactions .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Interactions: Bulky aryl groups at position 5 (e.g., 4-tert-butylphenyl in ) correlate with enhanced thermal stability (higher melting points).
- Solubility: Morpholinylpropyl chains (as in the target compound and ) increase aqueous solubility compared to alkoxy or hydroxypropyl groups .
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorobenzoyl) may enhance electrophilic reactivity, critical for covalent enzyme inhibition .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrol-2-one core in this compound?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Base-assisted cyclization of precursor ketones or esters to form the dihydro-pyrrolone ring .
- Functionalization : Electrophilic substitution or coupling reactions to introduce substituents like the 4-chlorobenzoyl and furan-2-yl groups. Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are often used .
- Characterization : Confirmation via , , and HRMS to verify regiochemistry and purity . Example yields range from 46% to 63% under optimized conditions .
Q. How is the compound’s purity validated in academic research?
Methodologies include:
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and flash chromatography for purification .
- Spectroscopy : (e.g., integrating hydroxy proton signals at δ 10–12 ppm) and FTIR (e.g., carbonyl stretches at ~1700 cm) .
- HPLC : Purity >95% is standard, with retention times compared to reference standards .
Advanced Research Questions
Q. What computational tools are recommended for analyzing electronic properties and binding interactions?
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map reactive sites .
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities with biological targets (e.g., enzymes or receptors) .
- Example : The morpholinylpropyl chain’s basicity can be quantified via partial charge analysis to predict protonation states in physiological conditions .
Q. How can crystallographic data resolve contradictions in structural assignments?
- SHELX Suite : SHELXL refines X-ray diffraction data to resolve ambiguities in stereochemistry (e.g., confirming the hydroxy group’s position at C3) .
- Case Study : Discrepancies between NMR-derived tautomeric forms and crystallographic data (e.g., enol vs. keto forms) are resolved by comparing experimental bond lengths and angles with computational models .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Fragment Replacement : Systematically substituting the furan-2-yl group with other heterocycles (e.g., thiophene or pyridine) to assess pharmacological activity .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with targets like kinases or GPCRs .
- Data Analysis : Use IC values and Hill coefficients to distinguish competitive vs. allosteric binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
